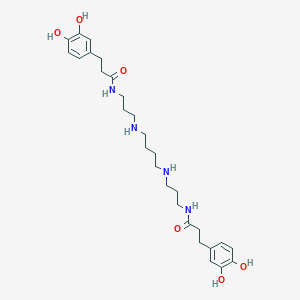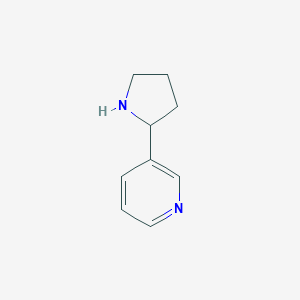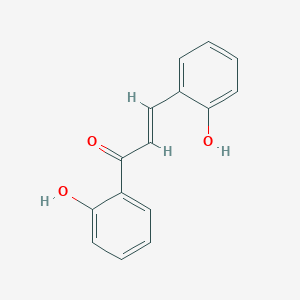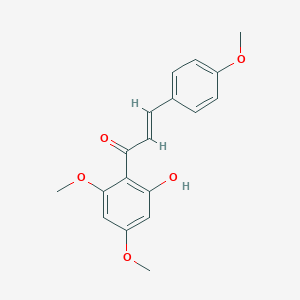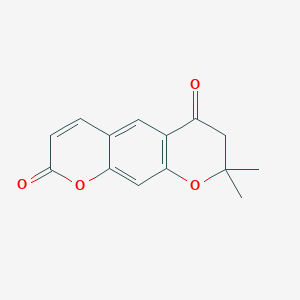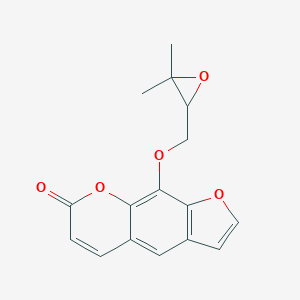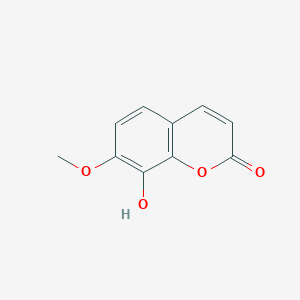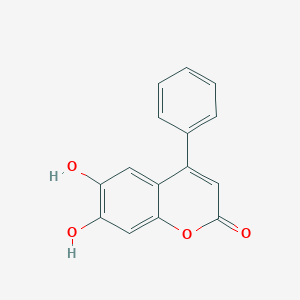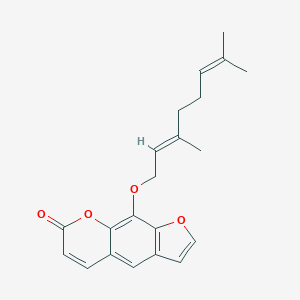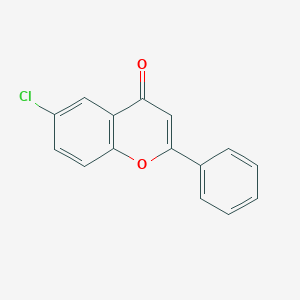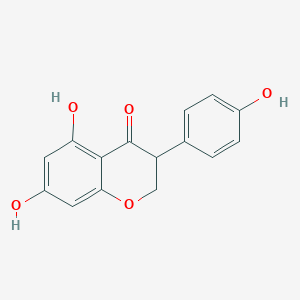
Dihydrogenistein
Overview
Description
Dihydrogenistein is a hydroxyisoflavanone, a type of isoflavonoid, which is a subclass of flavonoids. It is structurally characterized by three hydroxy substituents at positions 5, 7, and 4’ on the isoflavanone backbone . This compound is a metabolite of genistein, a well-known isoflavone found predominantly in soy products .
Biochemical Analysis
Biochemical Properties
Dihydrogenistein interacts with various enzymes, proteins, and other biomolecules. It is produced through the reduction of genistein by gut bacteria . This process involves the enzyme isoflavone synthase, which catalyzes the conversion of naringenin to 2-hydroxy-2,3-dihydrogenistein .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to increase cell growth in a dose-dependent manner in MCF-7 cells, a type of human breast cancer cell . It did not inhibit cell growth at higher concentrations in either estrogen receptor-positive or estrogen receptor-negative human breast cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is believed to be transported by passive diffusion according to the pH-partition hypothesis . It is also suggested that this compound is more permeable than its parent isoflavones, making it difficult to transport by the efflux effect .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. For instance, it has been found that the bioconversion rate of daidzein and genistein by a strain of bacterium was 60.3% and 74.1%, respectively . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolic pathways of isoflavones. It is produced through the reduction of genistein by gut bacteria, a process that involves the enzyme isoflavone synthase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is believed to be transported by passive diffusion according to the pH-partition hypothesis . It is also suggested that this compound is more permeable than its parent isoflavones, making it difficult to transport by the efflux effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogenistein can be synthesized through the bioconversion of genistein by specific bacterial strains. For instance, the bovine rumen bacterial strain Niu-O16 can anaerobically convert genistein to this compound . This process involves the reduction of genistein to this compound under anaerobic conditions, facilitated by the bacterial enzymes .
Industrial Production Methods
Industrial production of this compound can leverage the bioconversion capabilities of genetically engineered bacteria. The strain Aeroto-Niu-O16, which is oxygen-tolerant, can convert genistein to this compound even in the presence of atmospheric oxygen . This method involves cultivating the bacteria in a medium containing genistein and ascorbic acid to enhance the bioconversion rate .
Chemical Reactions Analysis
Types of Reactions
Dihydrogenistein undergoes various chemical reactions, including:
Reduction: Genistein is reduced to this compound by gut bacteria.
Oxidation: this compound can be further oxidized to other metabolites.
Substitution: Hydroxy groups in this compound can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Anaerobic conditions with specific bacterial strains like Niu-O16.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Reduction: This compound is the major product formed from the reduction of genistein.
Oxidation: Further oxidation can lead to various hydroxylated metabolites.
Substitution: Substituted derivatives of this compound with different functional groups.
Scientific Research Applications
Dihydrogenistein has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of isoflavonoids in various chemical reactions.
Biology: Investigated for its role in the metabolism of isoflavonoids in the gut microbiome.
Industry: Utilized in the production of nutraceuticals and functional foods due to its bioactive properties.
Mechanism of Action
Dihydrogenistein exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes and cytokines.
Anticancer Properties: Modulates signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Genistein: The precursor of dihydrogenistein, known for its phytoestrogenic activity.
Daidzein: Another isoflavone with similar biological activities.
Demethyltexasin: A structurally similar isoflavone with comparable radical scavenging behavior.
Uniqueness of this compound
This compound is unique due to its specific hydroxylation pattern and its role as a metabolite of genistein. It exhibits distinct biological activities, such as enhanced antioxidant and anti-inflammatory properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGVUYNHDKMLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904153 | |
| Record name | Dihydrogenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrogenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21554-71-2 | |
| Record name | Dihydrogenistein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21554-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrogenistein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021554712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrogenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1514R22R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrogenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dihydrogenistein and where does it come from?
A: this compound is a metabolite of genistein, a prominent isoflavone found in soy products. It is primarily produced through the action of intestinal bacteria on genistein after consumption. [, , , , , ]
Q2: How is this compound produced in the human body?
A: Following the consumption of soy products containing genistein, intestinal bacteria transform genistein into this compound through a reduction reaction. This process is part of the broader metabolism of isoflavones by the gut microbiota. [, , , , ]
Q3: Do all individuals produce this compound after consuming soy products?
A: No, there is significant interindividual variability in the production of this compound and other isoflavone metabolites. This variability is linked to differences in the composition of gut microbiota among individuals. Some individuals may produce higher or lower levels of this compound, while others may produce different metabolites altogether. [, , ]
Q4: How does the structure of this compound compare to genistein?
A: this compound differs from its parent compound, genistein, by the addition of two hydrogen atoms to the C-ring of the isoflavone structure. This change in structure alters its interactions with enzymes and receptors and consequently its biological activity. [, , , ]
Q5: Does the chemical structure of this compound influence its bioactivity?
A: Yes, the structural differences between this compound and other isoflavones like genistein affect their interaction with estrogen receptors and their overall bioactivity. For instance, this compound exhibits a lower binding affinity for estrogen receptors compared to genistein, potentially impacting its estrogenic effects. [, , , ]
Q6: Does this compound exhibit estrogenic activity?
A: this compound, similar to its parent compound genistein, has been shown to interact with estrogen receptors, albeit with a weaker binding affinity compared to genistein or 17β-estradiol. This binding interaction suggests potential estrogenic activity, although its potency might be lower than other estrogenic compounds. [, , ]
Q7: How is this compound absorbed and metabolized in the body?
A: After formation in the gut, this compound, like other isoflavone metabolites, is absorbed into the bloodstream. It is further metabolized primarily in the liver through conjugation reactions, forming glucuronide and sulfate conjugates. These conjugated forms are then excreted in the urine. [, , , ]
Q8: How is this compound typically measured in research studies?
A: The most common method for measuring this compound levels in research is by analyzing urine samples. As this compound is primarily excreted in urine after being metabolized, urine analysis provides a reliable measure of its levels in the body. These analyses typically involve techniques like liquid chromatography coupled with mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC-MS) for accurate identification and quantification of this compound and other isoflavone metabolites. [, , , , ]
Q9: What is the current state of research on this compound?
A: While research on this compound and other isoflavone metabolites is ongoing, it is still in its early stages compared to research on their parent compounds. More studies are needed to fully understand its absorption, metabolism, mechanisms of action, and potential benefits and risks. Future research directions include investigating its specific mechanisms of action, exploring its potential use as a therapeutic agent, and determining the optimal dietary intake for maximizing its potential benefits while minimizing any potential risks. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
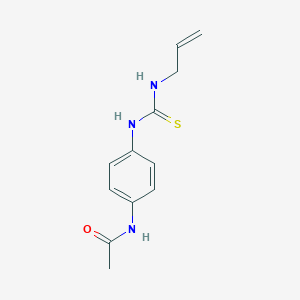
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
